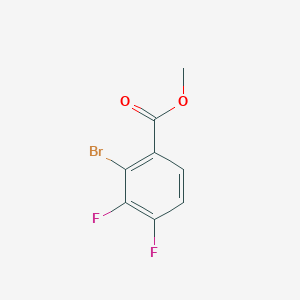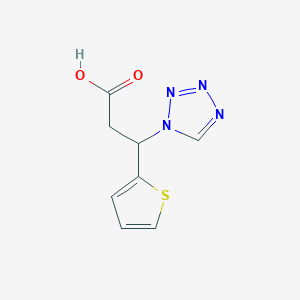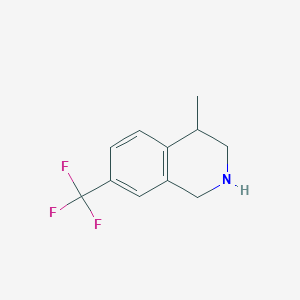
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound “4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” belongs to a class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, coumarin derivatives are often synthesized using the Pechmann coumarin synthesis method . This involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other coumarin derivatives, which typically have a core structure of 1,2-benzopyranone .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to those of other coumarin derivatives. For instance, coumarin-fused-coumarins have been synthesized by fusing modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .Applications De Recherche Scientifique
Anticancer Applications
The compound 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, belonging to the tetrahydroisoquinoline (THIQ) class, has been studied for its potential therapeutic activities. One significant area of research is its role in anticancer drug discovery. The fused THIQs, a category to which this compound belongs, have shown promise as anticancer antibiotics. The approval of trabectedin, a drug based on a THIQ scaffold, for the treatment of soft tissue sarcomas by the US FDA marks a significant milestone in anticancer drug discovery. This success has spurred further interest in THIQ derivatives for various therapeutic activities, including cancer treatment (Singh & Shah, 2017).
Neuroprotective and Antiaddictive Properties
Another area of interest is the neuroprotective and antiaddictive properties of certain THIQ derivatives. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound present in the mammalian brain, has displayed neuroprotective, antiaddictive, and antidepressant properties in animal models. This compound’s mechanisms of action involve MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. The therapeutic effects of 1MeTIQ may be associated with gentle activation of the monoaminergic system in the brain, inhibition of MAO-dependent oxidation, and reduction of glutamate system activity (Antkiewicz‐Michaluk et al., 2018).
Drug Discovery for Infectious Diseases
The THIQ derivatives have also been suggested as promising candidates for various infectious diseases, including malaria, tuberculosis, HIV infection, HSV infection, leishmaniasis, and more. The broad spectrum of potential therapeutic applications of these compounds, along with their unique mechanisms of action, make them an interesting subject of study in the field of drug discovery for infectious diseases (Singh & Shah, 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4,7,15H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFBSVMHQUYPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



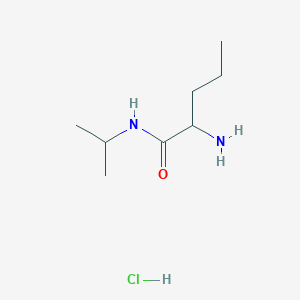
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
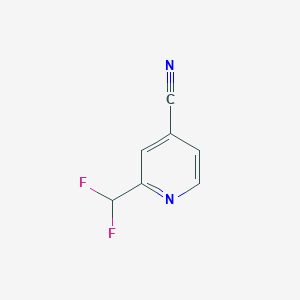
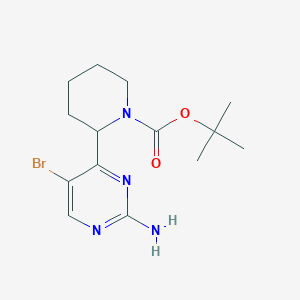
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)
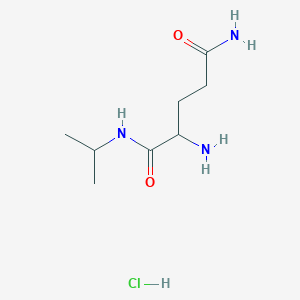
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)
